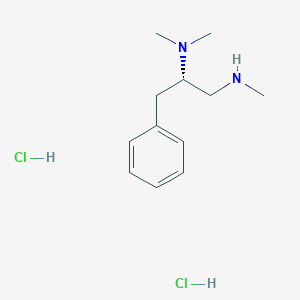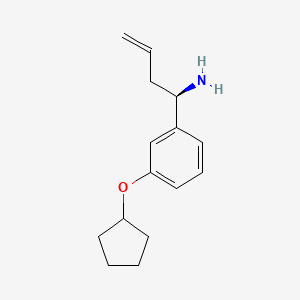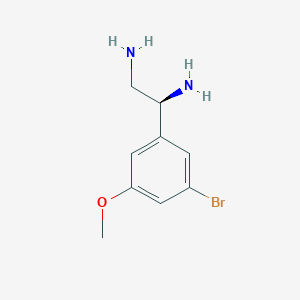![molecular formula C12H15Cl2N3 B13045303 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl is a chemical compound with the empirical formula C12H14N3Cl2. It is a derivative of pyrazolo[3,4-c]pyridine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone, followed by cyclization and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[3,4-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[3,4-c]pyridines .
Aplicaciones Científicas De Investigación
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine HCl
- 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
- 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity .
Propiedades
Fórmula molecular |
C12H15Cl2N3 |
|---|---|
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15;;/h1-5,8,13H,6-7,9H2;2*1H |
Clave InChI |
BKOLLOYKIDJKEU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=NN2C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)

![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)








